molecular formula C11H13NO4 B1371756 5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid CAS No. 477307-73-6

5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid

Cat. No.: B1371756
CAS No.: 477307-73-6
M. Wt: 223.22 g/mol
InChI Key: NCEVJMUZIPFQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of “5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid” is not clear from the available literature. If it has biological activity, it would depend on the specific context, such as the target organism or cells, and the metabolic pathways involved .

Safety and Hazards

The safety and hazards associated with “5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid” are not documented in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Given the limited information available on “5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid”, future research could focus on elucidating its synthesis, physical and chemical properties, potential biological activities, and safety profile. It could also be interesting to explore its potential applications in various fields such as medicine, biochemistry, or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid typically involves the reaction of 2-aminophenol with glutaric anhydride under controlled conditions. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminophenol and the anhydride group of glutaric anhydride, followed by hydrolysis to yield the final product .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

5-(2-hydroxyanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEVJMUZIPFQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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